1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide

Overview

Description

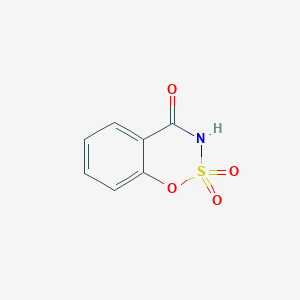

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an ortho-aminothiophenol with a suitable carbonyl compound in the presence of an oxidizing agent. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow reactions or the use of catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions might yield thiol or amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Benzothiazine: Lacks the oxygen atom in the ring structure.

1,2,4-Benzoxathiazine: Different positioning of the heteroatoms.

1,2,3-Benzoxazine: Contains nitrogen and oxygen but lacks sulfur.

Uniqueness

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is unique due to the presence of both sulfur and oxygen in its ring structure, which can impart distinct chemical and physical properties compared to similar compounds.

Biological Activity

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is a compound of growing interest due to its biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique heterocyclic structure. The synthesis typically involves the cyclization of ortho-aminothiophenol with a suitable carbonyl compound in the presence of an oxidizing agent. Reaction conditions often include moderate temperatures and solvents like dichloromethane or ethanol.

The primary biological activity of this compound is attributed to its role as an inhibitor of human carbonic anhydrases (hCAs), particularly isoforms hCA IX and XII. These enzymes are crucial for various physiological processes, including pH regulation and ion transport. The compound acts by binding to the active site of these enzymes, thereby inhibiting their activity. This inhibition is primarily nanomolar in potency for hCA IX and XII but shows lower activity against hCA I and II .

Biological Activity Data

Recent studies have reported the following findings regarding the biological activity of derivatives of this compound:

| Compound | Target Enzyme | Inhibition Potency (nM) | Selectivity |

|---|---|---|---|

| Compound 1 | hCA IX | 5 | High |

| Compound 2 | hCA XII | 10 | High |

| Compound 3 | hCA II | 500 | Low |

| Compound 4 | hCA I | >1000 | Very Low |

These findings indicate that while the compound exhibits strong inhibitory effects on tumor-associated isoforms (hCA IX and XII), it is less effective against cytosolic isoforms (hCA I and II) .

Case Study 1: Inhibition Profile

A study evaluated a series of derivatives based on the benzoxathiazin scaffold. The results demonstrated that most derivatives exhibited significant selectivity towards hCA IX and XII over hCA I and II. For instance, derivatives with specific aryl substitutions showed enhanced potency and selectivity .

Case Study 2: Therapeutic Potential

In another investigation, the potential for using these compounds in cancer therapy was explored. The selective inhibition of hCA IX and XII suggests that they could be used to target tumor microenvironments effectively. The study highlighted that compounds with lower off-target effects are desirable for minimizing side effects in cancer treatments .

Properties

IUPAC Name |

2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7-5-3-1-2-4-6(5)12-13(10,11)8-7/h1-4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJATXJUMOBCRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS(=O)(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480713 | |

| Record name | 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51299-06-0 | |

| Record name | 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.